Metrafenone

Catalog No.
S535303
CAS No.
220899-03-6
M.F
C19H21BrO5
M. Wt
409.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metrafenone

CAS Number

220899-03-6

Product Name

Metrafenone

IUPAC Name

(3-bromo-6-methoxy-2-methylphenyl)-(2,3,4-trimethoxy-6-methylphenyl)methanone

Molecular Formula

C19H21BrO5

Molecular Weight

409.3 g/mol

InChI

InChI=1S/C19H21BrO5/c1-10-9-14(23-4)18(24-5)19(25-6)15(10)17(21)16-11(2)12(20)7-8-13(16)22-3/h7-9H,1-6H3

InChI Key

AMSPWOYQQAWRRM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C(=O)C2=C(C=CC(=C2C)Br)OC)OC)OC)OC

Solubility

Soluble in DMSO

Synonyms

Metrafenone; BAS 560 02F; Flexity; Vivando

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)C2=C(C=CC(=C2C)Br)OC)OC)OC)OC

Description

The exact mass of the compound Metrafenone is 408.0572 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Benzophenones - Supplementary Records. It belongs to the ontological category of benzophenones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action:

  • Metrafenone disrupts fungal growth by inhibiting an enzyme called sterol demethylase (SDHI). This enzyme plays a crucial role in the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of SDHI weakens the fungal cell wall, making it susceptible to external stress and ultimately leading to fungal death [].

Target Fungal Pathogens:

  • Research studies demonstrate the effectiveness of metrafenone against a wide range of fungal pathogens affecting various crops. Some prominent examples include:
    • Ascomycetes: Fungal pathogens belonging to the Ascomycetes phylum, such as Blumeria graminis (causing powdery mildew in cereals) and Venturia inaequalis (causing apple scab) are effectively controlled by metrafenone [].
    • Basidiomycetes: Fiachra bluntii, a Basidiomycete fungus responsible for Rhizoctonia solani disease in potatoes and other crops, is susceptible to metrafenone treatment [].

Research Applications:

  • Metrafenone is a valuable tool in plant disease resistance research. Scientists utilize it to:
    • Evaluate the efficacy of metrafenone against emerging fungal strains or newly identified diseases [].
    • Investigate the development of fungicide resistance in fungal populations to optimize management strategies [].
    • Study the interaction between metrafenone and other fungicides to develop synergistic control methods [].

Future Directions:

  • Ongoing research focuses on optimizing the application methods and formulations of metrafenone to improve its fungicidal activity and environmental safety. Additionally, scientists are exploring the potential for combining metrafenone with other control methods for integrated disease management in agricultural settings.

Metrafenone is a benzophenone fungicide primarily used to control powdery mildew and eyespot diseases in various crops. Its chemical structure is characterized by the presence of a bromine atom and multiple methoxy groups, which contribute to its biological activity. The International Union of Pure and Applied Chemistry name for Metrafenone is 3'-Bromo-2,3,4,6'-tetramethoxy-2',6-dimethylbenzophenone, with a molecular formula of C19H21BrO5 and a molecular weight of approximately 409.280 g/mol .

The exact mechanism of action of metrafenone is still under investigation. However, research suggests it disrupts fungal growth by targeting the actin cytoskeleton, a network of protein filaments essential for maintaining cell shape and polarity []. Metrafenone appears to interfere with the organization of the actin cytoskeleton, leading to abnormal hyphal growth, disruption of cell wall integrity, and ultimately, fungal death [].

, particularly in the presence of light and water. Notably, it exhibits photodegradation, where exposure to sunlight can lead to the cleavage of carbon-bromine bonds. This process results in various degradation products that may affect its efficacy and environmental persistence . The compound is also known for its stability under certain conditions, making it a reliable choice for agricultural applications.

The primary mode of action of Metrafenone involves the inhibition of mycelial growth and the prevention of haustoria formation in fungal pathogens. It acts as both a protectant and a curative agent, effectively controlling diseases caused by fungi such as Erysiphe necator (powdery mildew) . Research has demonstrated that Metrafenone is well absorbed in organisms, with significant metabolic pathways leading to various metabolites that retain some fungicidal properties .

The synthesis of Metrafenone typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzophenone backbone through Friedel-Crafts acylation.
  • Bromination at specific positions on the aromatic ring.
  • Methylation using methylating agents to introduce methoxy groups.

These steps are carried out under controlled conditions to ensure high purity and yield .

Metrafenone is primarily used in agriculture as a fungicide to protect crops from fungal infections. Its applications include:

  • Control of powdery mildew in grapes, cucumbers, and wheat.
  • Use in formulations that combine it with other active ingredients for enhanced efficacy.
  • Foliar applications as part of integrated pest management strategies .

Metrafenone shares structural similarities with other fungicides within the benzophenone class. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
FludioxonilBenzophenone derivativeBroad-spectrum activity against fungi
TrifloxystrobinStrobilurin familySystemic action and high efficacy
PyraclostrobinStrobilurin familyProtectant with curative properties

Uniqueness of Metrafenone

Metrafenone's unique combination of bromine substitution and multiple methoxy groups enhances its effectiveness against specific fungal pathogens while providing a distinct mechanism of action compared to other fungicides. Its ability to degrade photochemically further differentiates it from more stable counterparts like Fludioxonil and Trifloxystrobin, which may persist longer in the environment .

Metrafenone represents a novel benzophenone fungicide with a unique mode of action that distinguishes it from conventional fungicide classes. The compound targets fundamental cellular processes involved in fungal morphogenesis and development, specifically affecting the organization and function of the actin cytoskeleton [1] [2] [3].

Target Site Classification (FRAC MoA Code 50)

The Fungicide Resistance Action Committee has classified metrafenone under Group 50 with the target site designation B6, reflecting its novel mechanism of action that affects actin, myosin, and fimbrin function [4] [1] [3]. This classification represents a distinct biochemical pathway that differs fundamentally from other established fungicide mode of action groups.

Actin/Myosin/Fimbrin Function Disruption (B6)

Metrafenone specifically targets the actin cytoskeleton, which serves as a critical structural and regulatory component in fungal cells [2] [5] [6]. The actin cytoskeleton is composed of globular actin monomers that polymerize into filamentous structures, forming a dynamic network essential for cellular processes including shape maintenance, motility, and internal organization [7] [8] [9].

Histochemical analysis has demonstrated that metrafenone causes disruption of the apical actin cap, a specialized structure located at the growing tips of fungal hyphae [2] [5] [6]. This actin cap is fundamental for maintaining cell polarity and directing polarized growth in fungi [5] [10] [11]. The disruption results in delocalisation of actin filaments and compromises the organization of associated proteins including myosin motor proteins and fimbrin crosslinking proteins [2] [12] [6].

The compound interferes with actin-based vesicle transport mechanisms that are essential for delivering cellular materials to sites of active growth [2] [6] [11]. Myosin motor proteins, which normally transport vesicles along actin filaments to the hyphal apex, become dysfunctional when the actin cytoskeleton is disrupted [13] [14] [15]. Similarly, fimbrin proteins, which crosslink actin filaments to form stable bundles, lose their organizing capacity under metrafenone treatment [12] [15].

Interference with Hyphal Morphogenesis

The disruption of actin cytoskeleton organization directly impacts hyphal morphogenesis, the process by which fungi establish and maintain their characteristic filamentous growth pattern [5] [10] [6]. Metrafenone treatment results in multiple morphological abnormalities including swelling, bursting, and collapse of hyphal tips [2] [6] [11]. These effects are accompanied by the release of cytoplasmic globules, indicating compromised cell wall integrity at growth sites [2] [6] [16].

The compound causes bifurcation of hyphal tips and induces hyperbranching, both indicators of disturbed cell polarity establishment [2] [5] [6]. Normal hyphal growth requires precise coordination of actin filament dynamics to maintain directional growth, but metrafenone disrupts this coordination, leading to loss of growth directionality [5] [10] [17].

Effects on Fungal Development

The broad impact of metrafenone on actin cytoskeleton function manifests across multiple stages of fungal development, from initial spore germination through mature sporulation processes [2] [6] [16].

Inhibition of Mycelium Growth

Metrafenone significantly reduces mycelial growth by interfering with the fundamental processes required for hyphal extension [18] [19] [20]. The compound inhibits growth of mycelium on leaf surfaces, preventing the establishment of extensive fungal colonies [19] [20] [21]. This effect is mediated through disruption of actin-dependent processes essential for cell wall synthesis and expansion at hyphal tips [2] [6].

The inhibition occurs through multiple mechanisms: impaired vesicle transport reduces the delivery of cell wall precursors to growth sites, disrupted actin organization compromises the mechanical framework required for directed growth, and weakened cell wall integrity at hyphal tips limits the fungus's ability to maintain turgor pressure necessary for extension [2] [6] [17].

Prevention of Appressorium Formation

Appressoria are specialized infection structures that fungi develop to penetrate host tissues [22] [23] [24]. Metrafenone significantly impacts appressorium development by preventing the formation of functional appressoria [2] [25] [6]. When appressoria do form under metrafenone treatment, they exhibit abnormal morphology characterized by multiple lobes and reduced penetration capacity [25] [6] [16].

The prevention of functional appressorium formation is directly linked to actin cytoskeleton disruption, as appressorium development requires precise regulation of cell polarity and cytoskeletal organization [5] [25] [10]. The compound blocks development beyond the formation of primary appressoria, effectively preventing successful host infection [2] [25] [6].

Disruption of Cell Polarity Establishment

Cell polarity is fundamental to fungal morphogenesis and pathogenesis, requiring coordinated organization of the actin cytoskeleton [5] [10] [26]. Metrafenone severely disrupts cell polarity establishment and maintenance, resulting in loss of directional growth control [5] [10] [6].

The disruption manifests as aberrant branching patterns, formation of secondary appressoria in inappropriate locations, and overall loss of organized hyphal architecture [2] [6] [11]. This effect extends to nuclear positioning, with metrafenone-treated fungi showing uneven nuclear distribution and compromised nuclear migration processes that depend on actin cytoskeleton function [2] [6] [16].

Comparative Analysis with Other Fungicide Modes of Action

Metrafenone's unique target site distinguishes it from all other major fungicide classes currently in use [1] [3] [27]. Unlike triazole fungicides, which target sterol biosynthesis pathways, metrafenone does not affect ergosterol production or membrane function [28] [29] [30]. Triazole fungicides inhibit C14-demethylase enzyme activity, leading to abnormal sterol accumulation and membrane dysfunction, but they have no direct effect on cytoskeletal organization [28] [29] [31].

Strobilurin fungicides operate through inhibition of mitochondrial respiration at the cytochrome bc1 complex, specifically targeting the quinol oxidation site [32] [33] [34]. This mechanism affects energy production but does not directly impact cytoskeletal structure or function. Strobilurins are highly effective against spore germination due to their impact on cellular energy metabolism [32] [33] [34].

In contrast to these established mechanisms, metrafenone represents the first commercial fungicide to specifically target actin cytoskeleton function [1] [3]. This novel mode of action provides several advantages: it shows no cross-resistance with existing fungicide classes [35] [36] [27], it affects multiple stages of fungal development simultaneously [2] [6] [16], and it provides both protective and curative activity against powdery mildew pathogens [36] [19] [27].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Exact Mass

408.0572

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S04CWW41HM

GHS Hazard Statements

Aggregated GHS information provided by 331 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (99.7%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (88.52%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

220899-03-6

Wikipedia

Metrafenone

Use Classification

Agrochemicals -> Fungicides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Last modified: 08-15-2023
1: Kunova A, Pizzatti C, Bonaldi M, Cortesi P. Metrafenone resistance in a population of Erysiphe necator in northern Italy. Pest Manag Sci. 2016 Feb;72(2):398-404. doi: 10.1002/ps.4060. Epub 2015 Jul 14. PubMed PMID: 26079510; PubMed Central PMCID: PMC5034827.
2: Li J, Li Y, Xu D, Zhang J, Wang Y, Luo C. Determination of metrafenone in vegetables by matrix solid-phase dispersion and HPLC-UV method. Food Chem. 2017 Jan 1;214:77-81. doi: 10.1016/j.foodchem.2016.07.061. Epub 2016 Jul 11. PubMed PMID: 27507450.
3: López-Fernández O, Pose-Juan E, Yáñez R, Rial-Otero R, Simal-Gándara J. Modelling the isothermal degradation kinetics of metrafenone and mepanipyrim in a grape juice analog. Food Res Int. 2018 Jun;108:339-346. doi: 10.1016/j.foodres.2018.03.058. Epub 2018 Mar 24. PubMed PMID: 29735065.
4: Wang S, Liu Y, Sun H. Determination of metrafenone in bitter gourd and soil by GC with ECD. Food Chem. 2016 Apr 1;196:170-3. doi: 10.1016/j.foodchem.2015.09.019. Epub 2015 Sep 8. PubMed PMID: 26593479.
5: Opalski KS, Tresch S, Kogel KH, Grossmann K, Köhle H, Hückelhoven R. Metrafenone: studies on the mode of action of a novel cereal powdery mildew fungicide. Pest Manag Sci. 2006 May;62(5):393-401. PubMed PMID: 16602071.
6: Briz-Cid N, Figueiredo-González M, Rial-Otero R, Cancho-Grande B, Simal-Gándara J. Effect of two anti-fungal treatments (metrafenone and boscalid plus kresoxim-methyl) applied to vines on the color and phenol profile of different red wines. Molecules. 2014 Jun 16;19(6):8093-111. doi: 10.3390/molecules19068093. PubMed PMID: 24936710; PubMed Central PMCID: PMC6270733.
7: Noguerol-Pato R, Sieiro-Sampedro T, González-Barreiro C, Cancho-Grande B, Simal-Gándara J. Effect on the aroma profile of Graciano and Tempranillo red wines of the application of two antifungal treatments onto vines. Molecules. 2014 Aug 13;19(8):12173-93. doi: 10.3390/molecules190812173. Erratum in: Molecules. 2014;19(11):17422-3. Sieiro-Sampredro, Thais [Corrected to Sieiro-Sampedro, Thais]. PubMed PMID: 25123185; PubMed Central PMCID: PMC6271956.
8: Wang X, Glawe DA, Kramer E, Weller D, Okubara PA. Biological Control of Botrytis cinerea: Interactions with Native Vineyard Yeasts from Washington State. Phytopathology. 2018 Jun;108(6):691-701. doi: 10.1094/PHYTO-09-17-0306-R. Epub 2018 Apr 26. PubMed PMID: 29334476.
9: Feng X, Nita M, Baudoin AB. Evaluation of Quinoxyfen Resistance of Erysiphe necator (Grape Powdery Mildew) in a Single Virginia Vineyard. Plant Dis. 2018 Dec;102(12):2586-2591. doi: 10.1094/PDIS-11-17-1822-RE. Epub 2018 Oct 11. PubMed PMID: 30307835.
10: Martínez G, Morales A, Maestro A, Cermeño S, Oliva J, Barba A. Determination of Nine Fungicides in Grape and Wine Using QuEChERS Extraction and LC/MS/MS Analysis. J AOAC Int. 2015 Nov-Dec;98(6):1745-51. doi: 10.5740/jaoacint.14-216. Epub 2015 Sep 22. PubMed PMID: 26400110.
11: Leroux P, Gredt M, Remuson F, Micoud A, Walker AS. Fungicide resistance status in French populations of the wheat eyespot fungi Oculimacula acuformis and Oculimacula yallundae. Pest Manag Sci. 2013 Jan;69(1):15-26. doi: 10.1002/ps.3408. Epub 2012 Oct 16. Review. PubMed PMID: 23073993.
12: Cermeño S, Martínez G, Oliva J, Cámara MA, Barba A. Influence of the presence of ethanol on in vitro bioavailability of fungicide residues. Food Chem Toxicol. 2016 Jul;93:1-4. doi: 10.1016/j.fct.2016.04.016. Epub 2016 Apr 22. PubMed PMID: 27112541.
13: Noguerol-Pato R, Torrado-Agrasar A, González-Barreiro C, Cancho-Grande B, Simal-Gándara J. Influence of new generation fungicides on Saccharomyces cerevisiae growth, grape must fermentation and aroma biosynthesis. Food Chem. 2014 Mar 1;146:234-41. doi: 10.1016/j.foodchem.2013.09.058. Epub 2013 Sep 19. PubMed PMID: 24176337.
14: Regueiro J, Olguín N, Simal-Gándara J, Suñol C. Toxicity evaluation of new agricultural fungicides in primary cultured cortical neurons. Environ Res. 2015 Jul;140:37-44. doi: 10.1016/j.envres.2015.03.013. Epub 2015 Mar 29. PubMed PMID: 25825129.
15: Noguerol-Pato R, Fernández-Cruz T, Sieiro-Sampedro T, González-Barreiro C, Cancho-Grande B, Cilla-García DA, García-Pastor M, Martínez-Soria MT, Sanz-Asensio J, Simal-Gándara J. Dissipation of Fungicide Residues during Winemaking and Their Effects on Fermentation and the Volatile Composition of Wines. J Agric Food Chem. 2016 Feb 17;64(6):1344-54. doi: 10.1021/acs.jafc.5b05187. Epub 2016 Feb 3. PubMed PMID: 26808836.
16: Schmitt MR, Carzaniga R, Cotter HV, O'Connell R, Hollomon D. Microscopy reveals disease control through novel effects on fungal development: a case study with an early-generation benzophenone fungicide. Pest Manag Sci. 2006 May;62(5):383-92. PubMed PMID: 16602068.

Explore Compound Types